molecular formula C8H13Cl2N3O2 B13535654 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride

Cat. No.: B13535654
M. Wt: 254.11 g/mol
InChI Key: XFUZQSMGCHOZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is unique due to its specific combination of the pyrazole and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

2-(3-pyrazol-1-ylazetidin-3-yl)acetic acid;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c12-7(13)4-8(5-9-6-8)11-3-1-2-10-11;;/h1-3,9H,4-6H2,(H,12,13);2*1H

InChI Key

XFUZQSMGCHOZFU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC(=O)O)N2C=CC=N2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.